Fmoc-D-赖(Ns)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

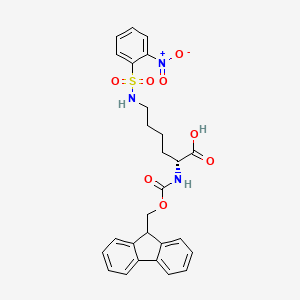

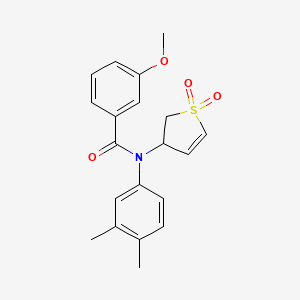

“Fmoc-D-Lys(Ns)-OH” is a type of amino acid that is commonly used in peptide synthesis . It is a building block with side protection orthogonal to Fmoc/tBu strategy . It can be used for side-specific derivatization, for example for TFA mediated in situ cyclization, which is taking advantage of intermediate aspartamide formation .

Synthesis Analysis

“Fmoc-D-Lys(Ns)-OH” is used in the Fmoc-based peptide synthesis method . This method has been developed for DNA-encoded chemical libraries (DECLs) of peptides . The process involves substrate-tolerant amide coupling reaction conditions for amino acid monomers . A coupling screen is performed to illustrate such tolerance, and protecting group strategies for relevant amino acids are developed .

Chemical Reactions Analysis

In the context of peptide synthesis, “Fmoc-D-Lys(Ns)-OH” undergoes amide coupling reactions . The Fmoc group is removed during the synthesis process, allowing the amino acid to be linked to other amino acids to form a peptide chain .

Physical And Chemical Properties Analysis

“Fmoc-D-Lys(Ns)-OH” has a molecular formula of C27H27N3O8S and a molecular weight of 553.6 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 12 . Its exact mass and monoisotopic mass is 553.15188600 g/mol . Its topological polar surface area is 176 Ų .

科学研究应用

超分子凝胶和生物医学用途

包括 Fmoc-赖(Fmoc)-OH 在内的芴甲氧羰基 (Fmoc) 功能化氨基酸是超分子水凝胶开发中不可或缺的。这些材料以其生物相容性和可生物降解性而著称,使其适用于各种生物医学应用。研究探索了将 Fmoc-赖(Fmoc)-OH 纳入超分子凝胶中,研究了其与胶体和离子银结合时对抗菌活性的影响。此类凝胶通过多种光谱技术和显微镜进行表征,表明具有广泛的生物医学应用潜力 (Croitoriu 等人,2021)。

肽连接和合成增强

Fmoc-赖(N3)-OH 是通过叠氮保护从 Fmoc-赖-OH 衍生的变体,已在肽连接中通过硫酯方法合成和使用。这种修饰促进了肽缩合,而没有明显的副反应,展示了该化学物质在肽合成过程中的多功能性 (片山等人,2008)。

多肽合成改进

Fmoc-L-赖(Boc)-OH 的合成是简化和改进多肽合成方法的基础步骤。这种方法旨在解决传统多肽生产技术中固有的材料成本、产率和纯化过程方面的挑战 (赵一楠和梅兰妮·凯,2013)。

荧光标记和糖肽合成

微波辅助合成荧光素标记肽的方法的开发,包括掺入 Fmoc-赖(Dde)-OH 的肽,突出了 Fmoc 保护氨基酸在糖肽合成中的作用。该技术实现了高效的自动化合成,促进了荧光标记糖肽的创建以进行生物学评估 (科瓦奇克等人,2009)。

支链肽和靶向配体设计

使用 Fmoc 化学合成支链肽说明了 Fmoc 保护氨基酸在双价合并配体设计中的用途。这些肽被设计成与特定的蛋白质结构域相互作用,突出了 Fmoc-赖(Dde)-OH 在促进单个配体取向以增强特异性和亲和力方面的作用 (徐等人,2004)。

未来方向

The use of “Fmoc-D-Lys(Ns)-OH” in peptide synthesis is likely to continue, given its importance in the creation of DNA-encoded chemical libraries . These libraries offer the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space . This represents a promising direction for future research and development in the field of peptide drug discovery .

作用机制

Target of Action

Fmoc-D-Lys(Ns)-OH is primarily used in the synthesis of peptides . It is a useful tool for the synthesis of side-chain modified, cyclic and branched peptides by Fmoc Solid Phase Peptide Synthesis (SPPS) . The primary target of Fmoc-D-Lys(Ns)-OH is the ε-lysine amino group, which it selectively modifies .

Mode of Action

The mode of action of Fmoc-D-Lys(Ns)-OH involves a nucleophilic substitution reaction. The –NH2 group of the resin is added to the acyl carbon of the activated Fmoc-D-Lys(Ns)-OH, followed by the elimination of 1-hydroxybenzotriazole after a proton transfer .

Biochemical Pathways

Fmoc-D-Lys(Ns)-OH affects the biochemical pathways involved in peptide synthesis. It enables the selective modification of the ε-lysine amino group, which is crucial for the synthesis of side-chain modified, cyclic and branched peptides . The resulting peptides can have various biological activities and can be used in different fields such as cell signaling, development of epitope-specific antibodies, cell-biology, biomarkers for diseases etc .

Result of Action

The result of the action of Fmoc-D-Lys(Ns)-OH is the production of side-chain modified, cyclic and branched peptides . These peptides can be used in various applications, including the preparation of peptides bearing a hexacarbonyldiiron cluster, neoglycopeptides, and lipopeptides as putative antifungal and cancer vaccines .

Action Environment

The action of Fmoc-D-Lys(Ns)-OH is influenced by the conditions under which peptide synthesis occurs. Factors such as temperature, solvent used, and the presence of other reagents can all impact the efficacy and stability of Fmoc-D-Lys(Ns)-OH in peptide synthesis .

生化分析

Biochemical Properties

Fmoc-D-Lys(Ns)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptide acids containing a C-terminal lysine amino-acid residue . The Fmoc group acts as a protecting group for the amino acid during the synthesis process .

Molecular Mechanism

The molecular mechanism of Fmoc-D-Lys(Ns)-OH primarily involves its role in the formation of peptide bonds during SPPS . The Fmoc group protects the amino group of the amino acid during the coupling reaction, preventing unwanted side reactions. After the coupling step, the Fmoc group is removed, allowing the next amino acid to be added .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-D-Lys(Ns)-OH are primarily observed during the peptide synthesis process. The compound’s stability and degradation over time can impact the efficiency and success of the synthesis

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O8S/c31-26(32)23(13-7-8-16-28-39(36,37)25-15-6-5-14-24(25)30(34)35)29-27(33)38-17-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-6,9-12,14-15,22-23,28H,7-8,13,16-17H2,(H,29,33)(H,31,32)/t23-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVUNKPLPKHEPV-HSZRJFAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

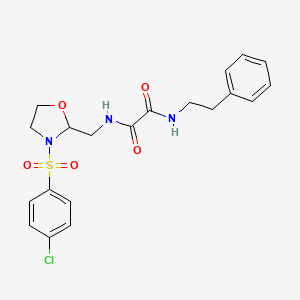

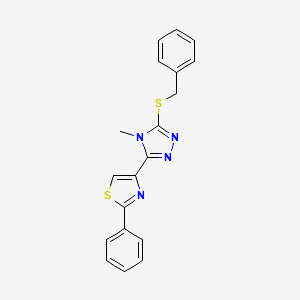

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B2632886.png)

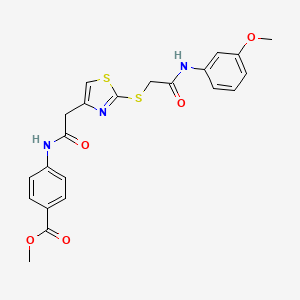

![4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide](/img/structure/B2632891.png)

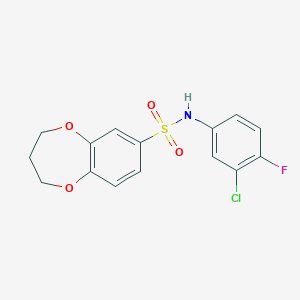

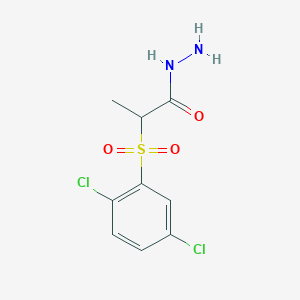

![5-chloro-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2632899.png)

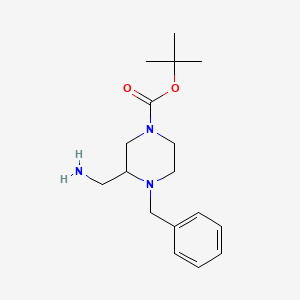

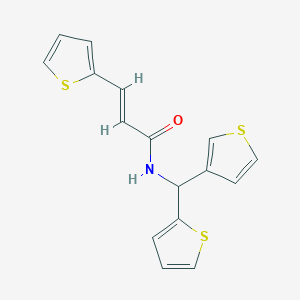

![2-Chloro-N-[2-(oxolan-3-yl)-1-phenylethyl]acetamide](/img/structure/B2632903.png)